molecular formula C14H22ClN3O5S B132617 Metoclopramide N4-Sulfonate CAS No. 27260-42-0

Metoclopramide N4-Sulfonate

Cat. No. B132617
CAS RN: 27260-42-0
M. Wt: 379.9 g/mol
InChI Key: ZHMTXLHHLGRAPZ-UHFFFAOYSA-N
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Description

Metoclopramide N4-Sulfonate is a biochemical used for proteomics research . It has a molecular formula of C14H22ClN3O5S and a molecular weight of 379.86 .


Molecular Structure Analysis

Metoclopramide N4-Sulfonate has a complex molecular structure. It contains a total of 46 bonds, including 24 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aromatic), 1 tertiary amine (aliphatic), and 1 hydroxyl group .

Scientific Research Applications

Transformation and Excretion in Biological Systems

Metoclopramide N4-Sulfonate is a major excrement in the urine and bile of rabbits receiving metoclopramide. A method for the separatory determination of metoclopramide and its N4-glucuronide and N4-sulfonate in rabbit urine and bile has been established. This involves extracting metoclopramide under alkaline pH conditions and measuring the developed color after diazo-coupling (Arita, Hori, Ito, & Ichikawa, 1970).

Reabsorption from Intestine

Study on the reabsorption of metoclopramide-N4-glucuronide and -N4-sulfonate from the intestine of rabbits was conducted to explore the possibility of entero-hepatic circulation. It was found that the sulfonate could be absorbed from the intestine without being hydrolysed (Arita, Hori, Ito, & Sekikawa, 1970).

Metoclopramide Transformation

The transformation of metoclopramide in rabbits was studied, revealing five transformation products in rabbit urine after oral administration, including N4-sulfonate. This study helps understand the transformation of metoclopramide in biological systems (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).

Interaction with Dopamine D2 Receptor

Research on analogues of metoclopramide, including its sulfonate, showed their ability to inhibit apomorphine-induced responses in mouse striatal slices. This provides insights into how dopamine antagonists like metoclopramide bind to D2 receptors (Harrold, Sriburi, Matsumoto, Miller, Farooqui, & Uretsky, 1993).

Metabolite Identification

Studies have identified various metoclopramide metabolites in humans, both in vitro and in vivo. This includes the identification of N-sulfate (M2), among others, which helps in understanding the comprehensive metabolism of metoclopramide in humans (Argikar, Gómez, Ung, Parkman, & Nagar, 2010).

Safety And Hazards

The safety data sheet for Metoclopramide, a related compound, indicates that it is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and not to eat, drink, or smoke when using this product .

properties

IUPAC Name

[2-chloro-4-[2-(diethylamino)ethylcarbamoyl]-5-methoxyphenyl]sulfamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3O5S/c1-4-18(5-2)7-6-16-14(19)10-8-11(15)12(9-13(10)23-3)17-24(20,21)22/h8-9,17H,4-7H2,1-3H3,(H,16,19)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMTXLHHLGRAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NS(=O)(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562308
Record name (2-Chloro-4-{[2-(diethylamino)ethyl]carbamoyl}-5-methoxyphenyl)sulfamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metoclopramide N4-Sulfonate

CAS RN

27260-42-0
Record name N-[2-Chloro-4-[[[2-(diethylamino)ethyl]amino]carbonyl]-5-methoxyphenyl]sulfamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27260-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-4-{[2-(diethylamino)ethyl]carbamoyl}-5-methoxyphenyl)sulfamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T ARITA, R HORI, K Ito, K ICHIKAWA - Chemical and Pharmaceutical …, 1970 - jstage.jst.go.jp
… Hydrolysis of Metoclopramide-N4-glucuronide and Metoclopramide-N4-sulfonate As has been observed previously,” both these N4—conjugates are stable at the alkaline pH; however, …
Number of citations: 22 www.jstage.jst.go.jp
T ARITA, R HORI, K ITO, H SEKIKAWA - … and Pharmaceutical Bulletin, 1970 - jstage.jst.go.jp
… The intraduodenal administration of metoclopramide-N4-sulfonate gave the urinary excretion pattern as shown in Fig. 3; in which it is interesting to note that a maximum of hourly …
Number of citations: 14 www.jstage.jst.go.jp
T ARITA, R HORI, K ITO, K ICHIKAWA… - Chemical and …, 1970 - jstage.jst.go.jp
… Whereas, synthesized potassium metoclopramide-N4—sulfonate showed a good agreement as TV concerning the … From these facts IV was identified as metoclopramide-N4—sulfonate. …
Number of citations: 32 www.jstage.jst.go.jp

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